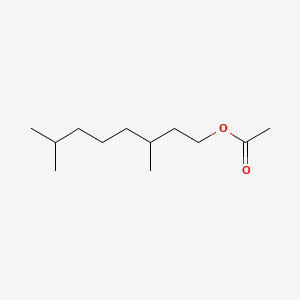
3,7-Dimethyloctyl acetate
Übersicht
Beschreibung
3,7-Dimethyloctyl acetate is a chemical compound with the molecular formula C12H24O2 . It has an average mass of 200.318 Da and a monoisotopic mass of 200.177628 Da . It is also known by other names such as 1-Octanol, 3,7-dimethyl-, acetate; 3,7-Dimethyl-1-octanol, acetate; Dihydrocitronellyl acetate; 3,7-Dimethyloctanyl acetate; Tetrahydrogeranyl acetate; 3,7-dimethyl-1-octyl acetate .
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyloctyl acetate consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file .Wissenschaftliche Forschungsanwendungen
Catalysis in Dimethyl Ether Carbonylation
Dimethyl ether carbonylation to methyl acetate was studied on dealuminated mordenites, focusing on the selective removal of T3 and T4 Al sites in 4-membered rings. This study demonstrated that dealumination doubles catalyst lifetime and increases selectivity upon deactivation, indicating the importance of 4-membered and 5-membered acid sites in product formation and catalyst deactivation (Reule, Sawada, & Semagina, 2017).
Biotransformation Using Glomerella Cingulata
Microbial transformation of (-)-dihydromyrcenyl acetate by the plant parasitic fungus Glomerella cingulata led to the production of several compounds, including 3,7-dimethyloctane-1,2,7-triol-7-carboxylate, demonstrating the biocatalytic potential of this fungus (Miyazawa, Akazawa, Sakai, & Nankai, 2000).
Synthesis of Sex Pheromones
Efficient synthesis of (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate, a sex pheromone of pine sawflies, was achieved. This synthesis employed a highly selective tandem ester reduction-epoxide formation-reductive epoxide-opening reaction protocol, providing insights into the stereoselective synthesis of complex molecules (Huang, Lan, Zheng, & Ruan, 2004).
Photodynamic Therapy Applications
The study of lutetium(III) acetate phthalocyanine derivatives highlighted their potential as photosensitizers for photodynamic therapy, a treatment modality for cancer. These derivatives showed promising properties, such as high singlet oxygen generation, indicating their potential efficacy in clinical applications (Al-Raqa, Köksoy, & Durmuş, 2017).
Antifungal Properties
Geranyl acetate and its derivatives, including epoxides and hydroperoxides, demonstrated significant antifungal activity against several fungal strains. This highlights the potential of these compounds, derived from 3,7-Dimethyloctyl acetate, in antifungal applications (Khayyat & Sameeh, 2017).
Gas-Phase Behavior in Ion Mobility Spectrometry
Ion mobilityspectrometry (IMS) studies of ionized acetates, including derivatives of 3,7-Dimethyloctyl acetate, revealed the formation of dimers in gas-phase. This research is significant in understanding the behavior of oxygen-containing compounds in IMS, providing insights into the characteristics of acetate monomers and dimers in analytical applications (Pedersen et al., 2008).
Biosynthesis from Acetate
In an innovative approach, (R)-3-hydroxybutyric acid was biosynthesized from syngas-derived acetate using engineered Escherichia coli. This study showcased the potential of using acetate, a non-food carbon source, for industrial production of valuable chemicals, highlighting the efficient utilization of acetate for biosynthetic processes (Fei, Luo, Lai, & Wu, 2021).
Solvent Reactivity Studies
Research on the reactivity of 3,5-dimethylpyrazole with zinc(II) acetates indicated the formation of mono- and bi-nuclear zinc complexes. This study demonstrated how solvent choice impacts the formation of these complexes, providing valuable information for the synthesis and characterization of metal-organic compounds (Sarma, Kalita, & Baruah, 2009).
Safety And Hazards
Safety data sheets suggest that 3,7-Dimethyloctyl acetate may cause skin irritation and could be very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Eigenschaften
IUPAC Name |
3,7-dimethyloctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPXWDJICXBWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051851 | |
| Record name | 3,7-Dimethyloctyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyloctyl acetate | |
CAS RN |
20780-49-8 | |
| Record name | 3,7-Dimethyloctyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloctyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-1-octyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



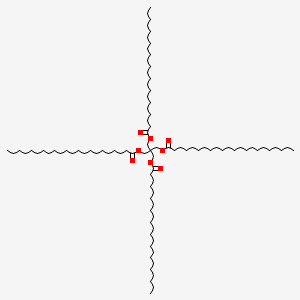
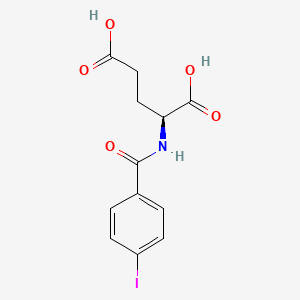
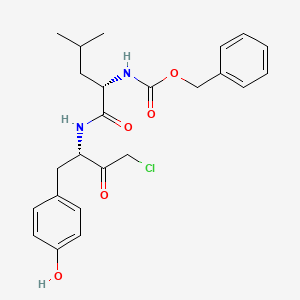
![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)
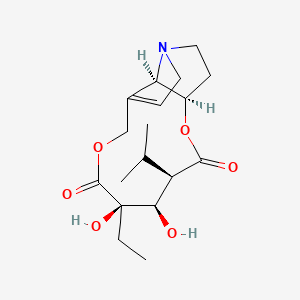
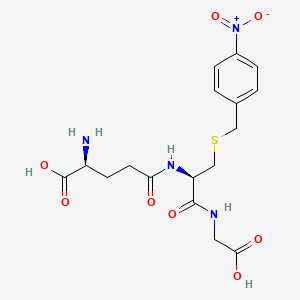
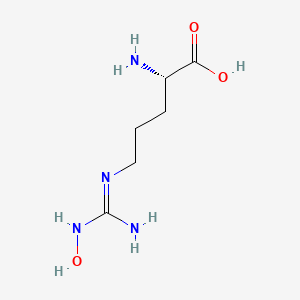
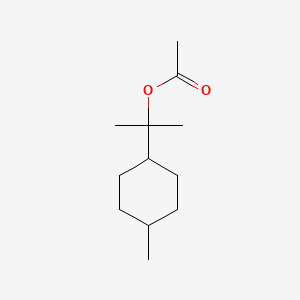
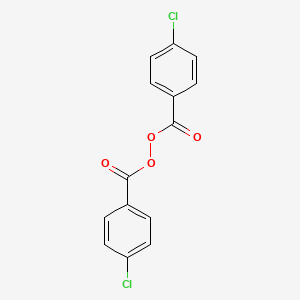
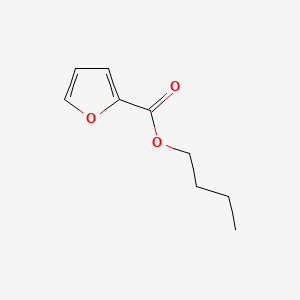
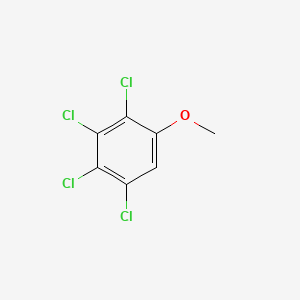
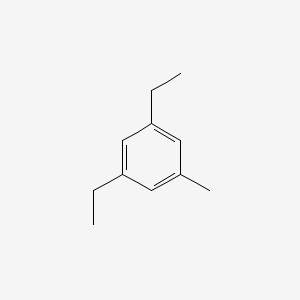
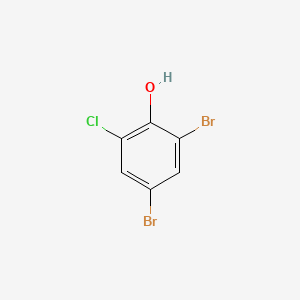
![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)